molecular formula C17H24O B14294781 (3-Methoxydec-4-yn-1-yl)benzene CAS No. 114262-88-3

(3-Methoxydec-4-yn-1-yl)benzene

Cat. No.: B14294781
CAS No.: 114262-88-3
M. Wt: 244.37 g/mol
InChI Key: JVQHIYNSYZEFTE-UHFFFAOYSA-N
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Description

(3-Methoxydec-4-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-methoxydec-4-yn-1-yl group. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of the methoxy group and the alkyne functionality makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxydec-4-yn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkyne precursor. For example, the reaction between benzene and 3-methoxy-4-decyne under Friedel-Crafts alkylation conditions can yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxydec-4-yn-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, O3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C or Lindlar’s catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxydec-4-yn-1-yl)benzene depends on its specific application. In chemical reactions, the alkyne group can participate in various addition and substitution reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyprop-1-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.

    (3-Methoxyhex-4-yn-1-yl)benzene: Similar structure but with a different alkyne chain length.

    (3-Methoxyphenyl)acetylene: Contains a phenyl group directly attached to the alkyne.

Uniqueness

(3-Methoxydec-4-yn-1-yl)benzene is unique due to its specific alkyne chain length and the presence of the methoxy group, which can influence its reactivity and applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

114262-88-3

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

3-methoxydec-4-ynylbenzene

InChI

InChI=1S/C17H24O/c1-3-4-5-6-10-13-17(18-2)15-14-16-11-8-7-9-12-16/h7-9,11-12,17H,3-6,14-15H2,1-2H3

InChI Key

JVQHIYNSYZEFTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(CCC1=CC=CC=C1)OC

Origin of Product

United States

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